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Compound of Interest

Compound Name: 10-Methoxy-10-oxodecanoic acid

Cat. No.: B1676727

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectral data for 10-methoxy-10-
oxodecanoic acid (also known as mono-methyl sebacate), a molecule of interest in various
chemical and pharmaceutical applications. With the CAS Number 818-88-2, a molecular
formula of C11H2004, and a molecular weight of 216.28 g/mol , a thorough understanding of its
spectral characteristics is crucial for its synthesis, identification, and quality control. This
document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) data, protocols for data acquisition, and interpretation strategies
grounded in established spectroscopic principles.

Section 1: Predicted Spectroscopic Data and
Interpretation

While readily available public spectra for 10-methoxy-10-oxodecanoic acid are sparse, we
can confidently predict its spectral features based on its structure and data from analogous
molecules. This section details the anticipated *H NMR, 13C NMR, and Mass Spectrometry
data.

Predicted *H Nuclear Magnetic Resonance (NMR)
Spectroscopy

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1676727?utm_src=pdf-interest
https://www.benchchem.com/product/b1676727?utm_src=pdf-body
https://www.benchchem.com/product/b1676727?utm_src=pdf-body
https://www.benchchem.com/product/b1676727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The *H NMR spectrum is expected to reveal distinct signals corresponding to the different
proton environments in the molecule. The long aliphatic chain will produce a series of
overlapping multiplets, while the protons closer to the electron-withdrawing carboxylic acid and
methyl ester groups will be shifted downfield.

Table 1: Predicted *H NMR Chemical Shifts for 10-Methoxy-10-oxodecanoic acid (in CDCls,
400 MHz)
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Chemical
Shift (3,
ppm)

Position

Multiplicity

Integration

Assignment

Rationale

11 ~3.67

Singlet (s)

3H

-OCHs

The methyl
protons of the
ester are
highly
deshielded by
the adjacent
oxygen,
resulting in a
characteristic

singlet.

2 ~2.35

Triplet (t)

2H

-CH2-COOH

Alpha to the
carboxylic
acid carbonyl,
these protons
are
deshielded
and appear
as a triplet
due to
coupling with
the C3

protons.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

9 ~2.30

Triplet (t) 2H

-CHz2-
COOCHs

Alpha to the
ester
carbonyl,
these protons
are similarly
deshielded
and appear
as a triplet
from coupling
with the C8

protons.

3,8 ~1.63

Quintet (p) 4H

-CH2-CHa2-
CO-

Protons beta
to the
carbonyl
groups are
less
deshielded
than the
alpha

protons.

4! 5] 61 7 ~1-3O

Multiplet (m) 8H

-(CH2)a-

The central
methylene
groups of the
long alkyl
chain are
shielded and
overlap to
form a
complex

multiplet.

1 (OH) >10

Broad Singlet  1H
(brs)

-COOH

The
carboxylic
acid proton is
highly
deshielded

and often
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appears as a
broad singlet
that can
exchange
with D20.

Predicted **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The
carbonyl carbons of the ester and carboxylic acid will be the most downfield signals.

Table 2: Predicted 13C NMR Chemical Shifts for 10-Methoxy-10-oxodecanoic acid (in CDCls,
101 MHz)
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Position

Chemical Shift (5,
ppm)

Assignment

Rationale

~179

C=0 (Carboxylic Acid)

The carbonyl carbon
of the carboxylic acid

is highly deshielded.

10

~174

C=0 (Ester)

The ester carbonyl
carbon is also
significantly
deshielded, appearing
slightly upfield from

the acid carbonyl.

11

~51.5

-OCHs

The methyl carbon of
the ester is a
characteristic signal in

this region.

2,9

-CH2-CO-

Carbons alpha to the
carbonyl groups are
deshielded relative to
other methylene

carbons.

3,8

-CH2-CH2-CO-

The signal for these
beta carbons is typical
for long-chain fatty

acids.

4,5,6,7

-(CH2)a-

The central methylene
carbons of the alkyl
chain resonate in a
narrow, shielded

region.

Predicted Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry of 10-methoxy-10-oxodecanoic acid would likely

result in the absence of a strong molecular ion peak (M*) at m/z 216 due to facile
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fragmentation. The fragmentation pattern will be characteristic of long-chain esters and
carboxylic acids.

Table 3: Predicted Key Mass Fragments (Electron lonization)

m/z Proposed Fragment Rationale

Loss of the methoxy group is a
185 [M - OCHs]* common fragmentation

pathway for methyl esters.

Loss of the carboxylic acid

171 [M - COOH]*
group.
143 [CH3O0C(CHz)4]* Cleavage of the alkyl chain.
McLafferty rearrangement
87 [CH300CCH2CHz]*

fragment.

A characteristic McLafferty
74 [CH300C(OH)=CHz]* rearrangement base peak for

methyl esters.

3

Section 2: Experimental Protocols

To ensure the acquisition of high-quality spectral data, validated and standardized protocols are
essential. The following sections provide step-by-step methodologies for NMR and MS
analysis.

Protocol for NMR Data Acquisition

This protocol outlines the steps for preparing a sample of 10-methoxy-10-oxodecanoic acid
and acquiring *H and 3C NMR spectra.

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of the compound.
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o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a
clean, dry vial.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis is required.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup (400 MHz Spectrometer):
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

[e]

Set the spectral width to approximately 16 ppm.

(¢]

Use a 90° pulse angle.

[¢]

Set the relaxation delay to at least 1 second.

[e]

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

[e]

Set the spectral width to approximately 220 ppm.

o

Use a proton-decoupled pulse sequence.

[¢]

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

[¢]

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

» Data Processing:
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[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0
ppm).

[¢]

Integrate the peaks in the *H spectrum.

Protocol for Mass Spectrometry Data Acquisition (GC-
MS)

For a volatile compound like 10-methoxy-10-oxodecanoic acid, Gas Chromatography-Mass
Spectrometry (GC-MS) with derivatization is a suitable analytical technique.

» Sample Derivatization (for the carboxylic acid group):

o

To improve volatility, the carboxylic acid group should be derivatized, for example, by
silylation.

o

To a small, dry vial, add ~1 mg of the sample.

[¢]

Add 100 pL of a silylating agent (e.g., BSTFA with 1% TMCS).

o

Heat the mixture at 60°C for 30 minutes.

e GC-MS Instrument Setup:

o

Injector: Set to 250°C, splitless mode.

[¢]

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um) is appropriate.

o

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and
hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

e MS Setup (Electron lonization):
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o lon Source Temperature: 230°C.
o Electron Energy: 70 eV.

o Mass Range: Scan from m/z 40 to 500.

e Data Analysis:
o lIdentify the peak corresponding to the derivatized analyte in the total ion chromatogram.

o Analyze the mass spectrum of this peak and compare the fragmentation pattern to
predicted values and library data.

Section 3: Visualized Workflows

Diagrams help clarify the logical flow of experimental procedures. The following Graphviz
diagrams illustrate the workflows for NMR and MS analysis.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 10-
Methoxy-10-oxodecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676727#spectral-data-for-10-methoxy-10-
oxodecanoic-acid-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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